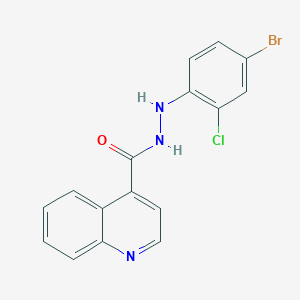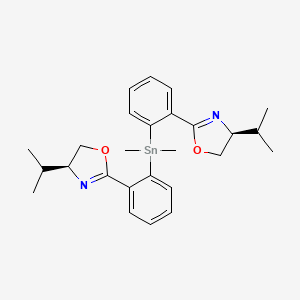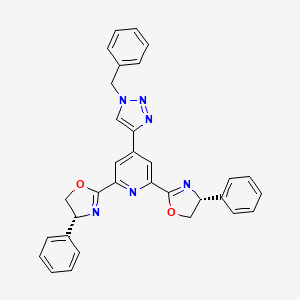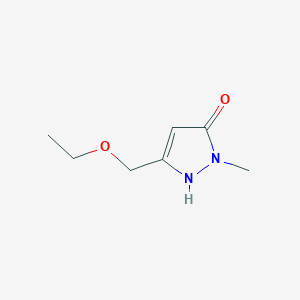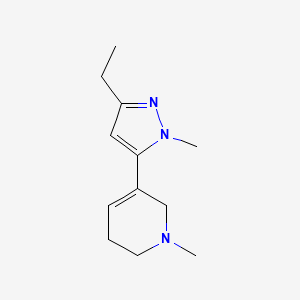![molecular formula C36H24NOP B12889656 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole with a diphenylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where dibenzofuran derivatives are coupled with carbazole derivatives in the presence of a diphenylphosphino ligand. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Materials Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole involves its interaction with molecular targets through its phosphine and aromatic groups. The diphenylphosphino group can coordinate with metal centers, making it useful in catalysis. The aromatic rings facilitate π-π interactions, which are crucial in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the carbazole and diphenylphosphino groups.
Carbazole: Contains the carbazole structure but does not have the dibenzofuran and diphenylphosphino groups.
Diphenylphosphine Oxide: Contains the diphenylphosphino group but lacks the dibenzofuran and carbazole structures.
Uniqueness
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its combination of structural features from dibenzofuran, carbazole, and diphenylphosphino groups. This unique structure imparts distinct electronic and chemical properties, making it valuable in various advanced applications .
Properties
Molecular Formula |
C36H24NOP |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(8-carbazol-9-yldibenzofuran-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C36H24NOP/c1-3-11-26(12-4-1)39(27-13-5-2-6-14-27)28-20-22-36-32(24-28)31-23-25(19-21-35(31)38-36)37-33-17-9-7-15-29(33)30-16-8-10-18-34(30)37/h1-24H |
InChI Key |
REFVJEJOKUQSME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



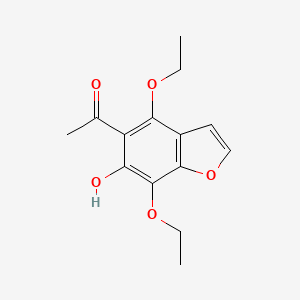

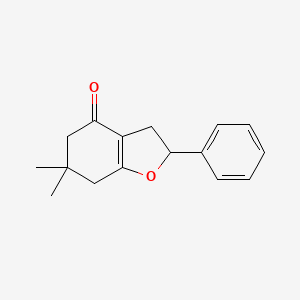
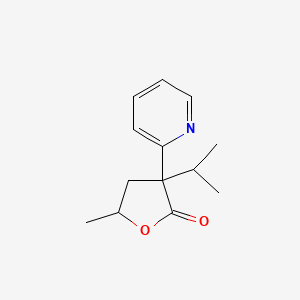
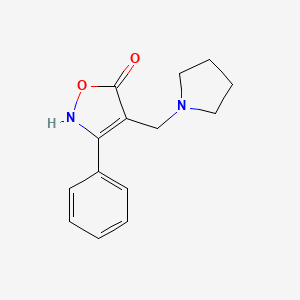
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
